2-[(3-Chlorobenzyl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-3-1-2-7(4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDIBLZTBMHBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The first critical step involves the synthesis of the thioether intermediate, 2-[(3-chlorobenzyl)thio]acetic acid. This is achieved through the reaction of 3-chlorobenzyl chloride with sodium thioacetate in a polar aprotic solvent such as dimethylformamide (DMF). The nucleophilic displacement of chloride by the thioacetate anion proceeds at 60–80°C for 6–8 hours, yielding the thioacetic acid derivative.
Reaction Conditions:
Hydrazide Formation via Hydrazine Condensation
The thioacetic acid intermediate is subsequently converted to the hydrazide by treatment with hydrazine hydrate. This step typically employs ethanol or methanol as the solvent under reflux conditions (80–90°C) for 4–6 hours. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the hydroxyl group of the carboxylic acid.
Example Protocol:
Alternative Pathway: One-Pot Alkylation-Hydrazination
A streamlined one-pot method has been reported in analogous syntheses, combining 3-chlorobenzyl chloride, thioglycolic acid hydrazide, and a base such as triethylamine in acetonitrile. This approach eliminates the need for isolating the thioacetic acid intermediate, reducing reaction time to 3–4 hours.
Key Advantages:
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates, whereas protic solvents (e.g., ethanol) favor hydrazide formation. A comparative study of solvents in analogous reactions demonstrated acetonitrile’s superiority, achieving 88% yield vs. 75% in ethanol.
Catalytic Additives
The addition of catalytic triethylamine (5 mol%) accelerates thioether formation by scavenging HCl, preventing side reactions. This modification increases yields by 10–15% in multi-step syntheses.
Temperature and Time
Elevated temperatures (80–90°C) are critical for complete conversion in hydrazide formation. Prolonged reflux beyond 6 hours, however, risks decomposition, as evidenced by diminished yields in overextended reactions.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
- N–H Stretch: 3200–3150 cm⁻¹ (hydrazide moiety)
- C=O Stretch: 1680–1650 cm⁻¹ (amide I band)
- C–S Stretch: 680–650 cm⁻¹ (thioether linkage)
¹H Nuclear Magnetic Resonance (NMR):
- S–CH₂: δ 3.85–4.10 ppm (singlet, 2H)
- N–H: δ 9.80–10.20 ppm (broad, exchanges with D₂O)
- Aromatic Protons: δ 7.30–7.60 ppm (multiplet, 4H from 3-chlorobenzyl)
¹³C NMR:
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses of synthesized batches show ≥95% purity when using ethyl acetate/hexane (3:7) as the mobile phase.
Applications and Derivative Synthesis
2-[(3-Chlorobenzyl)thio]acetohydrazide serves as a precursor for heterocyclic compounds, including thiadiazoles and thiazolidinones. For example, condensation with aromatic aldehydes yields hydrazones with demonstrated antimicrobial activity.
Example Derivative Synthesis:
- Hydrazone Formation: React with 4-nitrobenzaldehyde in ethanol/glacial acetic acid (yield: 82%).
Chemical Reactions Analysis
2-[(3-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Chlorobenzyl)thio]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- and 4-Chlorobenzyl Analogs
- 2-[(2-Chlorobenzyl)thio]acetohydrazide (CAS: 401639-42-7) and 2-[(4-Chlorobenzyl)thio]acetohydrazide (CAS: 329694-30-6) are positional isomers differing in the chlorine substituent’s location on the benzyl ring. The 4-chloro (para) isomer allows maximal resonance stabilization, enhancing electronic interactions . For example, para-substituted derivatives often exhibit enhanced activity against cancer cell lines like MCF-7 and A549 compared to ortho-substituted analogs .
Dichlorinated Analog: 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
- Structure: This compound (CAS: 263366-99-0) features two chlorine atoms at the 2- and 6-positions of the benzyl ring, increasing lipophilicity (predicted logP ~3.0 vs. ~2.5 for the mono-chloro analog) .
- Activity : Dichlorination may enhance membrane permeability but could also elevate toxicity risks. Similar dichloro derivatives in quinazoline-based acetohydrazides (e.g., 8c in ) showed moderate anticancer activity (65% yield, m.p. 220–222°C), suggesting a trade-off between potency and selectivity .
Heterocyclic Variants
- Benzothiazole-Thioacetohydrazides : Compounds like 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides () replace the benzyl group with a benzothiazole ring. These derivatives demonstrated potent anticancer activity (e.g., 4d , 4e , and 4h inhibited DNA synthesis in C6 glioma cells). The benzothiazole moiety likely enhances DNA intercalation or kinase inhibition compared to the simpler benzyl group .
- Triazole-Thioacetohydrazides: Derivatives such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () incorporate triazole rings, enabling hydrogen bonding and π-π stacking. These compounds exhibited selective cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines, highlighting the role of heterocycles in target specificity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Water Solubility | Key Features |
|---|---|---|---|---|
| 2-[(3-Chlorobenzyl)thio]acetohydrazide | 242.72 | ~2.5 | Moderate | Balanced lipophilicity, meta-chloro effect |
| 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide | 265.16 | ~3.0 | Low | High membrane permeability, potential toxicity |
| Benzothiazole-thioacetohydrazide (4d) | ~380 (estimated) | ~2.8 | Low | Enhanced DNA binding via benzothiazole |
- Hydrazide Scaffold : The acetohydrazide group facilitates condensation with aldehydes or ketones to form hydrazones, a strategy used in and to improve bioactivity .
Biological Activity
2-[(3-Chlorobenzyl)thio]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C9H10ClN3OS
- Molecular Weight : 233.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the inhibition of key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells and antimicrobial action against pathogenic organisms.
Anticancer Properties
Research has demonstrated that derivatives of hydrazides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies using the MTT assay revealed that hydrazide derivatives showed varying degrees of cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was noted to be higher compared to normal cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | IGR39 | 15.4 |
| This compound | MDA-MB-231 | 22.1 |
| This compound | Panc-1 | 30.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, which is crucial for developing new antibiotics:
- Antimicrobial Testing : The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, showing promising results for potential therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
Case Studies
- Study on Melanoma Resistance : A study investigated the effects of various hydrazone derivatives, including those related to acetohydrazides, on melanoma cells known for their resistance to conventional therapies. The results indicated that certain derivatives could overcome this resistance by inducing apoptosis through caspase activation pathways .
- Combination Therapy : Another research focused on combining hydrazide derivatives with existing chemotherapeutics to enhance efficacy against resistant cancer types. The combination showed synergistic effects, leading to increased cell death in resistant cell lines .
Q & A
Q. What are the standard synthetic routes for 2-[(3-Chlorobenzyl)thio]acetohydrazide and its derivatives?
The synthesis typically involves three steps:
- Step 1 : Reacting a thiol-containing precursor (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of potassium carbonate to form an intermediate ester.
- Step 2 : Hydrazinolysis using hydrazine hydrate to convert the ester into the acetohydrazide core.
- Step 3 : Functionalization via reactions with aldehydes (Schiff base formation) or heterocyclic scaffolds (e.g., 1,3,4-oxadiazole) under reflux conditions in solvents like ethanol or acetic acid . For example, 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide derivatives are synthesized by reacting hydrazide intermediates with aromatic aldehydes in acetic acid .
Q. Which spectroscopic methods are critical for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : To confirm hydrazide NH protons (δ 11.42–11.92 ppm), CH=N imine protons (δ 7.87–8.26 ppm), and aromatic/thiophene protons .
- HRMS : For precise molecular ion ([MH]+) validation, e.g., m/z 393 for N'-(4-chlorobenzylidene) derivatives .
- Elemental analysis (CHNS) : To verify purity and stoichiometry (e.g., C% 49.04–51.19 for chlorinated derivatives) .
- IR spectroscopy : To identify thione (C=S, ~1200 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Q. How are preliminary biological activities of these derivatives screened?
Common assays include:
- In vitro antiproliferative activity : Using cell lines (e.g., H-ras-transformed fibroblasts) and MTT assays to determine IC50 values .
- COX-1/COX-2 inhibition : Enzymatic assays to measure selective inhibition (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide derivatives showed COX-1 IC50 = 0.50 µg/mL) .
- Actoprotective effects : Rodent fatigue models to assess endurance, where 4-chlorobenzylidene substituents maintained activity, while nitrobenzylidene groups reduced efficacy .
Advanced Research Questions
Q. How do substituents influence the structure-activity relationship (SAR) in these derivatives?
- Electron-withdrawing groups (e.g., 4-chlorobenzylidene) enhance actoprotective and antiproliferative activity by stabilizing the hydrazone tautomer and improving bioavailability .
- Bulky substituents (e.g., anthracen-9-ylmethylene) increase α-glucosidase inhibition (IC50 = 7.34 µM) via hydrophobic interactions with enzyme pockets .
- Hydroxy or methoxy groups on benzylidene moieties (e.g., 2-hydroxyphenyl) improve solubility but may reduce COX-1 inhibition due to hydrogen bonding interference .
Q. How can researchers resolve contradictions in biological data across studies?
- Case example : While 4-chlorobenzylidene derivatives show consistent actoprotective effects, 3-nitrobenzylidene analogs exhibit variability. This can be addressed by:
- Dose-response profiling to differentiate efficacy thresholds.
- Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation in certain models .
- Molecular docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., with Akt or COX-1 active sites) .
Q. What strategies optimize the pharmacokinetic properties of these hydrazides?
- Prodrug design : Masking the hydrazide group as a morpholine or piperidine amide improves permeability (e.g., 4-(morpholin-4-yl)benzylidene derivatives) .
- Salt formation : Replacing potassium with sodium in triazolethione derivatives reduces activity, suggesting cation choice impacts solubility and target engagement .
- Heterocyclic hybridization : Incorporating 1,2,4-triazole or oxadiazole scaffolds enhances metabolic stability and target selectivity .
Q. What mechanistic insights exist for their anticancer activity?
- Akt/PI3K pathway inhibition : N'-benzylidene derivatives induce apoptosis in NSCLC cells by downregulating phosphorylated Akt (p-Akt) and EGFR .
- DNA synthesis inhibition : Selected benzothiazole hydrazones (e.g., compound 4h) reduce [³H]-thymidine incorporation in C6 glioma cells by 60% via topoisomerase II inhibition .
Q. How can researchers address analytical challenges in characterizing structurally similar derivatives?
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic regions, e.g., distinguishing thiophene protons from substituted benzylidene groups .
- High-resolution mass spectrometry (HRMS-MS) : Differentiates isomers (e.g., ortho vs. para-chlorobenzylidene) via fragmentation patterns .
- X-ray crystallography : Provides absolute configuration data for chiral hydrazone derivatives, though limited by crystal formation challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
